N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide
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Overview
Description
N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenol with an appropriate acylating agent to form the phenoxy intermediate.
Cyclohexylation: The phenoxy intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide
- N-cyclohexyl-2-(2-ethoxy-4-{[(3-(4-morpholinyl)propyl]amino}methyl)phenoxy)acetamide
Uniqueness
N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H32N2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-28-23-16-20(17-25-15-14-19-8-4-2-5-9-19)12-13-22(23)29-18-24(27)26-21-10-6-3-7-11-21/h2,4-5,8-9,12-13,16,21,25H,3,6-7,10-11,14-15,17-18H2,1H3,(H,26,27) |
InChI Key |
PXHDYKXVMXILPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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